1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride
Description
1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine hydrochloride is a fluorinated amine hydrochloride salt characterized by a cyclohexyl group, a geminal difluoro substitution at the 1-position, and a methyl group at the 2-position of the propan-2-amine backbone. The hydrochloride salt form enhances aqueous solubility, a common feature among amine-based pharmaceuticals .
Properties
IUPAC Name |
1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2N.ClH/c1-9(2,13)10(11,12)8-6-4-3-5-7-8;/h8H,3-7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMBXNHVDSMMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CCCCC1)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions involving the difluoro group can lead to the formation of various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and substitution reagents (e.g., alkyl halides) are commonly used.
Major Products: The major products include difluoromethylated cyclohexylamines, ketones, aldehydes, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to understand the effects of difluoro substitution on biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The exact mechanism of action can vary, but it often involves modulation of biochemical pathways or signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclohexylamine Derivatives
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride (CAS 7573-91-3)
- Molecular Formula : C₉H₁₇ClF₃N
- Molecular Weight : 231.69
- Key Features :
Comparison: The trifluoro analog’s additional fluorine atom likely enhances resistance to oxidative metabolism but may compromise solubility.
1-Cyclohexyl-2-propanamine Hydrochloride (CAS 64011-62-7)
- Molecular Formula : C₉H₂₀ClN
- Molecular Weight : 177.716
- Key Features :
Comparison :
The absence of fluorine in this analog reduces its membrane permeability and metabolic stability. The target compound’s difluoro substitution likely extends its half-life and improves target engagement .
Non-Cyclohexyl Fluorinated Amines
1-Fluoro-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₄H₉ClFN
- Molecular Weight : 121.57
- Key Features: Single fluorine atom and a compact structure. Limited applications in CNS therapies due to the absence of a cyclohexyl group .
Comparison :
The target compound’s cyclohexyl group enhances lipid solubility, facilitating blood-brain barrier (BBB) penetration, a critical advantage for CNS-targeted agents .
Cyclopropanamine Derivatives
1-(2-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1215107-57-5)
- Key Features :
Comparison :
While structurally distinct, the fluorophenyl group demonstrates how fluorine influences electronic properties and binding affinity. The target compound’s difluoro-cyclohexyl motif may offer superior conformational rigidity and receptor interaction compared to cyclopropane-based analogs .
Physicochemical and Pharmacokinetic Properties
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